(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine
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Overview
Description
®-1-(2-Chloropyridin-4-YL)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an ethylamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloropyridin-4-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group at the 4-position.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(2-Chloropyridin-4-YL)ethan-1-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of chiral catalysts for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloropyridin-4-YL)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethylamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
®-1-(2-Chloropyridin-4-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloropyridin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloropyridin-4-YL)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
2-Chloropyridine: The parent compound without the ethylamine group.
4-Aminopyridine: A similar compound with an amino group at the 4-position but lacking the chlorine atom.
Uniqueness
®-1-(2-Chloropyridin-4-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of both the chlorine atom and the ethylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
QVYJLHKUZZRYEH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Cl)N |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N |
Origin of Product |
United States |
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